

Synthesis of 4'-Nitroacetoacetanilide from Diketene and 4-Nitroaniline: Application Notes and Protocols

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Compound of Interest

Compound Name: **4'-Nitroacetoacetanilide**

Cat. No.: **B1361057**

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Introduction

4'-Nitroacetoacetanilide is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and azo dyes. Its synthesis is most commonly achieved through the acetoacetylation of 4-nitroaniline using diketene. This reaction involves the nucleophilic attack of the amino group of 4-nitroaniline on the carbonyl group of the β -lactone ring of diketene, leading to ring-opening and the formation of the corresponding acetoacetamide. This document provides a detailed protocol for this synthesis, along with relevant data and diagrams to facilitate its application in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of **4'-Nitroacetoacetanilide** is as follows:

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of **4'-Nitroacetoacetanilide** from diketene and 4-nitroaniline.

Materials and Equipment:

- 4-Nitroaniline
- Diketene
- Toluene (or another suitable aprotic solvent like glacial acetic acid)
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and filter flask
- Beakers
- Graduated cylinders
- Melting point apparatus

Procedure:

- **Reaction Setup:** In a clean and dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 13.8 g (0.1 mol) of 4-nitroaniline.
- **Solvent Addition:** Add 100 mL of toluene to the flask to suspend the 4-nitroaniline.
- **Reactant Addition:** Begin stirring the suspension. From the dropping funnel, add 8.4 g (0.1 mol) of diketene dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction will occur, and the temperature of the mixture will rise.
- **Reaction Conditions:** After the addition of diketene is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours with continuous stirring.

- Cooling and Precipitation: After the reaction period, cool the mixture to room temperature and then further cool in an ice bath. The product, **4'-Nitroacetooacetanilide**, will precipitate out of the solution.
- Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials and impurities.
- Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
- Characterization: Determine the melting point of the dried product and calculate the percentage yield.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **4'-Nitroacetooacetanilide**.

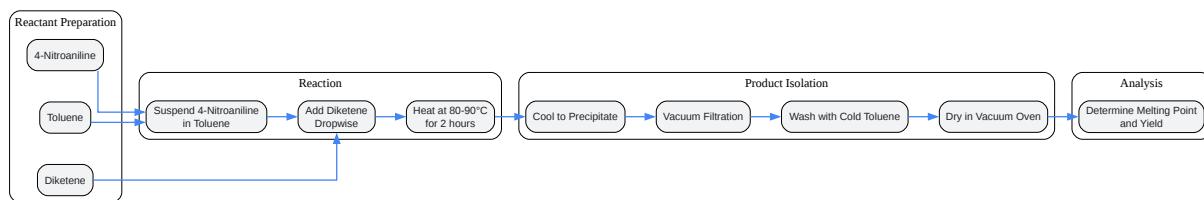
Parameter	Value
Reactants	
4-Nitroaniline (Molar Mass)	138.12 g/mol
Diketene (Molar Mass)	84.07 g/mol
Product	
4'-Nitroacetoacetanilide (Molar Mass)	222.19 g/mol
Reaction Conditions	
Solvent	Toluene
Reaction Temperature	80-90°C
Reaction Time	2 hours
Results	
Theoretical Yield	22.22 g (for 0.1 mol scale)
Expected Practical Yield	~90-95%
Melting Point	155-157°C
Appearance	Pale yellow crystalline solid

Diagrams

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-nitroaniline attacks the electrophilic carbonyl carbon of the diketene lactone ring. This is followed by the opening of the four-membered ring to yield the final acetoacetamide product.

Experimental Workflow:



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